molecular formula C16H17NO3 B4777354 N-(furan-2-ylmethyl)-3-[(2-methylprop-2-en-1-yl)oxy]benzamide

N-(furan-2-ylmethyl)-3-[(2-methylprop-2-en-1-yl)oxy]benzamide

Cat. No.: B4777354
M. Wt: 271.31 g/mol
InChI Key: GOPQRUGAAOPWAW-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-3-[(2-methylprop-2-en-1-yl)oxy]benzamide is an organic compound with the molecular formula C13H13NO2 This compound features a benzamide core substituted with a furan-2-ylmethyl group and a 2-methylprop-2-en-1-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-3-[(2-methylprop-2-en-1-yl)oxy]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-hydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with furan-2-ylmethanamine.

    Substitution Reaction: The 2-methylprop-2-en-1-yloxy group is introduced through a substitution reaction using an appropriate alkylating agent, such as 2-methylprop-2-en-1-ol, under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of suitable solvents to facilitate the reactions.

    Temperature Control: Precise temperature control to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-3-[(2-methylprop-2-en-1-yl)oxy]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3).

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted furan derivatives.

Scientific Research Applications

N-(furan-2-ylmethyl)-3-[(2-methylprop-2-en-1-yl)oxy]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-3-[(2-methylprop-2-en-1-yl)oxy]benzamide involves its interaction with specific molecular targets and pathways. The furan ring and benzamide core can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)benzamide: Lacks the 2-methylprop-2-en-1-yloxy group.

    N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide: Contains a sulfonamide group instead of a benzamide core.

    2,4-dichloro-N-(furan-2-ylmethyl)benzamide: Contains chlorine substituents on the benzamide core.

Uniqueness

N-(furan-2-ylmethyl)-3-[(2-methylprop-2-en-1-yl)oxy]benzamide is unique due to the presence of both the furan-2-ylmethyl and 2-methylprop-2-en-1-yloxy groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-(2-methylprop-2-enoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-12(2)11-20-14-6-3-5-13(9-14)16(18)17-10-15-7-4-8-19-15/h3-9H,1,10-11H2,2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOPQRUGAAOPWAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC=CC(=C1)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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